4-(Styryl)pyrimidine

Übersicht

Beschreibung

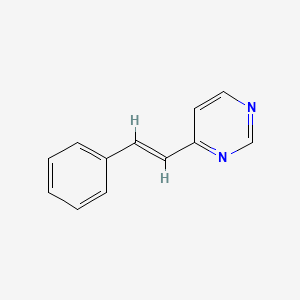

4-(Styryl)pyrimidine is an organic compound characterized by the presence of a pyrimidine ring substituted with a styryl group at the fourth position. The molecular formula of this compound is C12H10N2, and it has a molecular weight of 182.22 g/mol . This compound is known for its white solid appearance and a melting point of approximately 160°C . Pyrimidine derivatives, including this compound, are of significant interest due to their diverse biological and pharmacological activities.

Wirkmechanismus

Target of Action

4-(Styryl)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic compound that plays a vital role in various biological procedures . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA and RNA . Therefore, the primary targets of this compound are likely to be the nucleotide base pairs of DNA and RNA .

Mode of Action

Due to its structural resemblance to the nucleotide base pair of dna and rna, it is believed to interact with these targets, potentially causing changes in their structure or function . For instance, it may inhibit the replication of DNA or RNA, thereby affecting the growth and proliferation of cells .

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . This compound, as a derivative of pyrimidine, may affect these pathways and their downstream effects. For example, it could interfere with the de novo synthesis of purines and pyrimidines, the formation of deoxyribonucleotides, or the catabolism of nucleotides .

Pharmacokinetics

It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential interactions with DNA and RNA. It may affect cell growth and proliferation, potentially exhibiting anticancer activity . For instance, some pyrimidine derivatives have been found to exhibit strong activity in in vitro anticancer assays .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules in the cellular environment could affect its interactions with its targets . .

Biochemische Analyse

Biochemical Properties

4-(Styryl)pyrimidine, like other pyrimidines, plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function. For instance, certain pyrimidine derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. For example, a guanidine-modified derivative of this compound has been identified as an inhibitor of the herpes simplex virus (HSV), effectively inhibiting HSV multiplication in different cell lines . It may block virus binding and post-binding processes such as membrane fusion, by targeting the virus gB protein . Additionally, it may also down-regulate the cellular PI3K/Akt signaling pathway to interfere with HSV replication .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and depends on its specific interactions with biomolecules. As mentioned, certain derivatives of this compound can inhibit protein kinases, thereby affecting cell growth and differentiation

Metabolic Pathways

Pyrimidines, including this compound, are involved in important metabolic pathways. They are synthesized de novo in the cells and are crucial for the synthesis of DNA, RNA, and other biomolecules

Vorbereitungsmethoden

The synthesis of 4-(Styryl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of acetylacetone and urea in the presence of a catalyst such as trifluoroacetic acid (TFA) and water as a solvent . This reaction proceeds via a [3+3] cycloaddition mechanism to form the pyrimidine ring. Another method involves the use of acid chlorides and terminal alkynes under Sonogashira conditions, which allows for the formation of substituted pyrimidines in moderate to good yields . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-(Styryl)pyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly at the styryl group, using reagents such as halogens or nucleophiles.

Cycloaddition: The pyrimidine ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include various substituted pyrimidines and complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

4-(Styryl)pyrimidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Vergleich Mit ähnlichen Verbindungen

4-(Styryl)pyrimidine can be compared with other similar compounds, such as:

4,6-Bis(styryl)pyrimidine: This compound has two styryl groups and exhibits similar reactivity but may have different biological activities due to the additional styryl group.

2,4,6-Trisubstituted Pyrimidines: These compounds have substitutions at the 2, 4, and 6 positions, leading to diverse chemical and biological properties.

Pyrimidine Derivatives: Various pyrimidine derivatives, such as 5-fluorouracil and cytarabine, are well-known for their anticancer and antiviral activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other pyrimidine derivatives.

Biologische Aktivität

4-(Styryl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound and its derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Effective against various bacterial and fungal strains.

- Antidiabetic Effects : Demonstrated potential in lowering blood glucose levels.

- Anticancer Activity : Inhibition of cancer cell proliferation across multiple cell lines.

- Anti-inflammatory Effects : Suppression of inflammatory mediators.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have shown significant inhibition against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 18 | |

| This compound | E. coli | 15 | |

| This compound | Bacillus cereus | 20 |

Antidiabetic Activity

The antidiabetic potential of this compound has been evaluated through in vivo studies, showing a significant reduction in serum glucose levels in diabetic rat models. The compound's mechanism appears to involve the inhibition of α-amylase and enhancement of total antioxidant capacity (TAC).

Table 2: Antidiabetic Effects in Rat Models

| Treatment | Dose (mg/kg) | Serum Glucose Reduction (%) | TAC Change (%) |

|---|---|---|---|

| Glimepiride | 0.1 | 236 | +12.21 |

| This compound | 0.004 | 233.5 | -5.44 |

| Control (Positive) | N/A | +242.8 | -6.25 |

Anticancer Activity

The anticancer properties of this compound have been investigated through cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound has shown promising results, with IC50 values indicating significant inhibition of cell growth.

Table 3: Cytotoxicity Against Cancer Cell Lines

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, research indicates that compounds related to this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Table 4: COX-2 Inhibition

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that various derivatives of pyrimidines, including those with styryl groups, exhibited enhanced antibacterial activity compared to standard antibiotics like metronidazole .

- Diabetes Management : In an experimental model, the administration of a pyrimidine derivative led to a significant decrease in blood glucose levels and improved antioxidant status in diabetic rats .

- Cancer Treatment Potential : Research on pyrimidine derivatives showed that they could outperform conventional chemotherapeutics in inhibiting tumor cell growth, suggesting their potential as lead compounds for further drug development .

Eigenschaften

IUPAC Name |

4-[(E)-2-phenylethenyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-14-12/h1-10H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRWJYZHFFPIKP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.